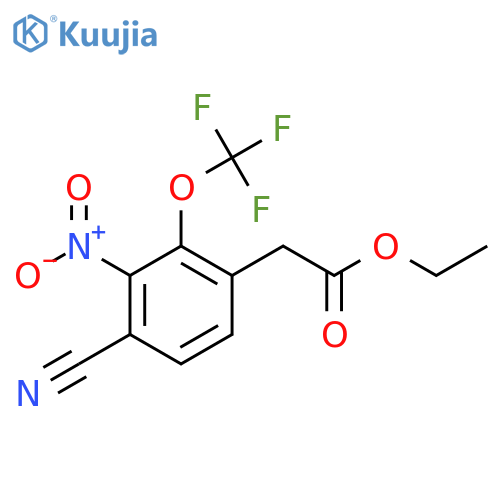Cas no 1803820-61-2 (Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate)

Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate
-
- インチ: 1S/C12H9F3N2O5/c1-2-21-9(18)5-7-3-4-8(6-16)10(17(19)20)11(7)22-12(13,14)15/h3-4H,2,5H2,1H3
- InChIKey: WYIPMGUSUNBKIF-UHFFFAOYSA-N
- SMILES: FC(OC1C(=C(C#N)C=CC=1CC(=O)OCC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 468
- トポロジー分子極性表面積: 105
- XLogP3: 2.8
Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015021496-1g |
Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate |
1803820-61-2 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate 関連文献
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetateに関する追加情報
Ethyl 4-Cyano-3-Nitro-2-(Trifluoromethoxy)Phenylacetate: A Comprehensive Overview
Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate, with the CAS number 1803820-61-2, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is notable for its unique structural features, which include a cyano group, a nitro group, and a trifluoromethoxy substituent attached to a phenyl ring, further connected to an ethyl acetate moiety. The combination of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.
The cyano group (-CN) is known for its electron-withdrawing nature, which can influence the reactivity and stability of the molecule. Similarly, the nitro group (-NO₂) is another strong electron-withdrawing group that contributes to the compound's potential as an oxidizing agent or in redox reactions. The trifluoromethoxy group (-OCF₃), on the other hand, introduces fluorine atoms into the structure, enhancing the compound's stability and lipophilicity due to the electronegativity of fluorine. These features collectively make Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate a versatile building block in organic synthesis.
Recent studies have highlighted the potential of this compound in drug discovery and development. Researchers have explored its role as a precursor in synthesizing bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibited significant inhibitory activity against certain enzymes associated with neurodegenerative diseases. The ability to modify the substituents on the phenyl ring allows for fine-tuning of pharmacokinetic properties, making it an attractive candidate for preclinical studies.
In addition to its pharmaceutical applications, Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate has shown promise in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in light-emitting diodes (LEDs) or field-effect transistors (FETs). A research team from Stanford University reported that incorporating this compound into polymer blends significantly improved their electrical conductivity without compromising mechanical stability. This dual functionality underscores its versatility across multiple disciplines.
The synthesis of Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate typically involves multi-step organic reactions. One common approach includes the Friedel-Crafts acylation followed by nucleophilic substitution to introduce the trifluoromethoxy group. However, recent advancements have focused on developing more efficient and environmentally friendly synthetic routes. For example, microwave-assisted synthesis has been employed to reduce reaction times and improve yields while minimizing waste generation.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies conducted by environmental chemists have shown that under aerobic conditions, Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate undergoes microbial degradation through nitroreduction and hydrolysis mechanisms. These findings are essential for designing sustainable manufacturing processes and ensuring minimal environmental footprint.
In conclusion, Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate (CAS No: 1803820-61-2) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and organic synthesis. Its unique structural features and functional groups provide researchers with ample opportunities for innovation and exploration across various scientific domains. As ongoing research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.
1803820-61-2 (Ethyl 4-cyano-3-nitro-2-(trifluoromethoxy)phenylacetate) Related Products
- 2411335-23-2(Ethyl 2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,3-dihydro-1H-indene-5-carboxylate)
- 1797935-17-1(N-(cyanomethyl)-N-ethyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide)
- 2138573-61-0(1-(But-3-yn-1-yl)-4-(propan-2-yl)cyclohex-2-en-1-ol)
- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)
- 1270395-15-7(3-amino-3-(2-chloro-4,5-difluorophenyl)propan-1-ol)
- 1974287-45-0(1-(Isocyanomethyl)-4-(methoxymethyl)benzene)
- 1007944-45-7(N-(1-Cyano-1,2-dimethylpropyl)-2-[[1-(3-methylphenyl)-1H-benzimidazol-2-yl]thio]acetamide)
- 2228630-65-5(3-(4-bromo-3,5-dimethylphenyl)-3-methylbutanoic acid)
- 899726-84-2(8-(2-ethoxyphenyl)-3-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1803863-45-7(1-(4-Amino-2-bromophenyl)-3-chloropropan-1-one)




